N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a heterocyclic compound featuring a pyrazolo-pyridazine core fused with a benzodioxin moiety. Its structure includes a 4-fluorophenyl substituent, a methyl group at position 4, and a ketone at position 5. The acetamide linkage bridges the pyrazolo-pyridazine system to the benzodioxin ring.
Synthetic routes for analogous compounds (e.g., benzo[b][1,4]oxazin derivatives) involve condensation reactions using reagents like caesium carbonate in dry N,N-dimethylformamide (DMF) at room temperature . Characterization typically employs ¹H NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c1-13-17-11-24-28(16-5-2-14(23)3-6-16)21(17)22(30)27(26-13)12-20(29)25-15-4-7-18-19(10-15)32-9-8-31-18/h2-7,10-11H,8-9,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZGALAINMERNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the fluorophenyl group and the pyrazolopyridazinone moiety. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolopyridazinone moiety and benzodioxin system are susceptible to oxidation under controlled conditions. Common oxidizing agents include:
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| Potassium permanganate | Pyridazinone ring | Introduction of hydroxyl or keto groups | Acidic/neutral aqueous media |
| Ozone | Benzodioxin aromatic system | Ring-opening to form dicarbonyl derivatives | Low-temperature ozonolysis |
Oxidation typically preserves the fluorophenyl group’s integrity due to its electron-withdrawing nature, which stabilizes the ring against degradation.
Reduction Reactions
The acetamide linker and pyrazolopyridazinone core undergo selective reduction:
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| Lithium aluminum hydride | Acetamide carbonyl | Reduced to methylene group (–CH₂–) | Anhydrous tetrahydrofuran |
| Catalytic hydrogenation | Pyridazinone double bond | Saturated pyridazinyl derivatives | H₂/Pd-C, room temperature |
Reductive pathways are critical for modifying pharmacological activity by altering hydrogen-bonding capacity.
Substitution Reactions
Electrophilic centers in the fluorophenyl and pyrazolopyridazinone systems enable nucleophilic substitution:
| Nucleophile | Reaction Site | Product | Catalyst/Base |
|---|---|---|---|
| Amines (–NH₂) | Fluorophenyl para-fluorine | Aryl amine derivatives | K₂CO₃, DMF, 80°C |
| Thiols (–SH) | Pyridazinone C–H positions | Thioether-functionalized analogs | CuI, DIPEA, DMSO |
The fluorine atom’s leaving-group capability facilitates aromatic substitution, while the pyridazinone ring undergoes regioselective C–H functionalization .
Synthetic Pathways and Industrial Production
The compound is synthesized via multi-step reactions:
Key Steps
-
Pyrazolopyridazinone Formation :
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Condensation of hydrazine derivatives with diketones under acidic conditions.
-
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Acetamide Coupling :
Industrial Optimization
| Parameter | Method | Purpose |
|---|---|---|
| Purification | High-performance chromatography (HPLC) | Ensure >98% purity |
| Scalability | Continuous flow reactors | Enhance yield (75–85%) and safety |
Stability Under Reactive Conditions
The compound demonstrates moderate thermal stability but degrades under prolonged UV exposure or strong acidic/basic conditions:
| Condition | Effect | Half-Life |
|---|---|---|
| pH < 2 or pH > 10 | Hydrolysis of acetamide bond | 2–4 hours at 25°C |
| UV light (254 nm) | Ring-opening of benzodioxin moiety | 8 hours |
Mechanistic Insights
-
Acetamide Hydrolysis : Proceeds via tetrahedral intermediate formation under acidic conditions.
-
Fluorophenyl Substitution : Follows a bimolecular aromatic substitution (SNAr) mechanism due to electron-deficient aromatic ring.
This compound’s reactivity profile supports its utility in medicinal chemistry for derivatization and prodrug development .
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves a multi-step process that typically includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various aryl and acetamide groups. The reaction conditions often require polar aprotic solvents such as DMF and the use of bases like lithium hydride to facilitate the formation of the desired product.
Antidiabetic Properties
Recent studies have highlighted the compound's potential as an inhibitor of α-glucosidase and acetylcholinesterase enzymes. These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively. The inhibition of α-glucosidase can help manage Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption and lowering postprandial blood glucose levels .
Neuroprotective Effects
The compound has also shown promise in neuroprotection due to its ability to inhibit acetylcholinesterase. This inhibition may enhance cholinergic neurotransmission and provide therapeutic benefits in conditions like Alzheimer's disease (AD) by improving cognitive function .
Therapeutic Screening
A series of synthesized derivatives based on the parent compound were screened for their biological activities against α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as therapeutic agents for managing diabetes and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on various synthesized compounds revealed that modifications to the benzodioxin moiety and the introduction of different substituents influenced biological activity. For instance, compounds with specific aryl groups demonstrated enhanced potency against target enzymes compared to others .
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogues:
Pyrazolo-Pyridazine Derivatives
Compounds with pyrazolo-pyridazine scaffolds are known for kinase inhibition (e.g., p38 MAPK inhibitors). Key differences include:
- Substituent Effects : The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to unsubstituted phenyl analogues.
- Ketone Position : The 7-oxo group in the target compound contrasts with 3-oxo derivatives (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives), which are associated with anti-inflammatory activity .
Benzodioxin-Linked Acetamides
Benzodioxin-containing compounds, such as those synthesized in , often exhibit improved solubility due to the oxygen-rich ring. However, the acetamide linkage in the target compound may reduce conformational flexibility compared to ester or ether linkages in analogues.
Fluorinated Aromatic Compounds
The 4-fluorophenyl group is a common pharmacophore in CNS-active drugs (e.g., fluoxetine). Fluorination typically enhances binding affinity via hydrophobic interactions and electron-withdrawing effects. This feature distinguishes the target compound from non-fluorinated pyrazolo-pyridazines .
Table 2: Functional Group Impact
Research Findings and Challenges
- Structural Similarity Metrics : Computational methods (e.g., Tanimoto coefficients) are critical for comparing scaffold similarity and predicting bioactivity . The target compound’s pyrazolo-pyridazine core aligns with kinase inhibitors, but fluorination and benzodioxin substitution may confer unique selectivity.
- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogues.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a compound of interest due to its potential pharmacological properties. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on various research studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with pyrazolo[3,4-d]pyridazine moieties. The general synthetic route includes:
- Starting Materials : 2,3-dihydro-1,4-benzodioxin-6-amine and 4-fluorophenyl-substituted pyrazolo derivatives.
- Reagents : Use of coupling agents and bases such as lithium hydride in a polar aprotic solvent like DMF.
- Characterization : Structural elucidation through techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have shown that compounds containing the pyrazolo[3,4-d]pyridazine scaffold exhibit significant antimicrobial properties. In vitro tests demonstrated:
- Activity Against Bacteria : The compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to standard antibiotics .
| Compound | Activity (MIC) | Target Pathogen |
|---|---|---|
| N-(2,3-dihydro...) | 2 µg/mL | MRSA |
| Control (Vancomycin) | 2 µg/mL | MRSA |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes associated with various diseases:
- Cholinesterase Inhibition : Compounds derived from the benzodioxin moiety exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for treating Alzheimer's disease .
Antitumor Activity
The antitumor potential of the compound was assessed using various cancer cell lines:
- Cell Lines Tested : Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), PC3 (prostate carcinoma).
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| Huh7 | 10 | Moderate |
| Caco2 | 8 | Strong |
| PC3 | 15 | Weak |
These results suggest that the compound may possess selective cytotoxicity towards certain cancer types.
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial efficacy of similar compounds, researchers found that derivatives with specific substitutions on the pyrazolo ring enhanced activity against Gram-positive bacteria. The presence of electron-withdrawing groups significantly improved potency against resistant strains .
Case Study 2: Neuroprotective Properties
Another investigation highlighted the neuroprotective effects of related benzodioxin compounds in models of neurodegeneration. The compounds demonstrated a capacity to reduce oxidative stress markers and improve cognitive function in animal models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
